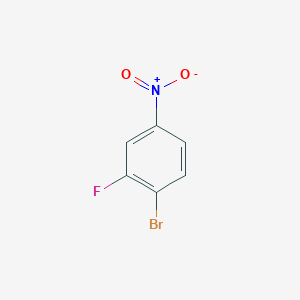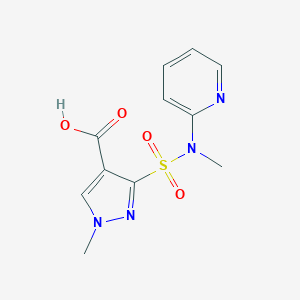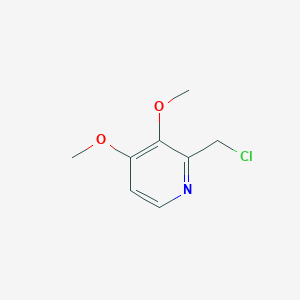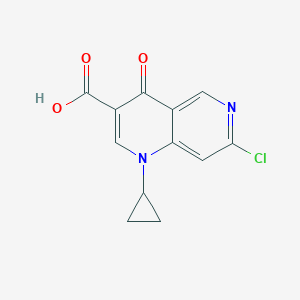
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid is a synthetic compound that belongs to the class of quinolone antibiotics. It has been widely used in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid involves the inhibition of bacterial DNA synthesis by targeting the bacterial enzyme DNA gyrase. It binds to the enzyme and prevents the relaxation of the supercoiled DNA, which is essential for DNA replication. This leads to the inhibition of bacterial growth and ultimately leads to bacterial cell death.
Biochemische Und Physiologische Effekte
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid has been shown to have a low toxicity profile and is generally well-tolerated by patients. However, it may cause some side effects such as nausea, vomiting, diarrhea, and headache. It may also cause some rare but serious side effects such as tendon rupture, liver damage, and allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid has several advantages for lab experiments. It has a broad-spectrum antibacterial activity, which makes it useful for the treatment of various bacterial infections. It has also been shown to have a low toxicity profile and is generally well-tolerated by patients. However, it has some limitations in lab experiments such as the development of bacterial resistance, which may reduce its effectiveness over time.
Zukünftige Richtungen
There are several future directions for the research and development of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid. One direction is the development of new derivatives with enhanced antibacterial activity and reduced toxicity. Another direction is the investigation of its potential use in the treatment of other diseases such as cancer and viral infections. Additionally, the development of new drug delivery systems may improve its effectiveness and reduce its side effects. Finally, the investigation of its potential use in combination therapy with other antibiotics may improve its effectiveness against bacterial infections.
Synthesemethoden
The synthesis of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid involves the reaction between 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 1,2-diaminocyclohexane. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the product is high, and the purity is also good.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid has been extensively used in scientific research due to its broad-spectrum antibacterial activity. It has been used in the treatment of various bacterial infections such as urinary tract infections, respiratory tract infections, skin and soft tissue infections, and gastrointestinal infections. It has also been used in the treatment of sexually transmitted diseases such as gonorrhea and chlamydia.
Eigenschaften
CAS-Nummer |
181262-12-4 |
|---|---|
Produktname |
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydro-1,6-naphthyridine-3-carboxylic acid |
Molekularformel |
C12H9ClN2O3 |
Molekulargewicht |
264.66 g/mol |
IUPAC-Name |
7-chloro-1-cyclopropyl-4-oxo-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9ClN2O3/c13-10-3-9-7(4-14-10)11(16)8(12(17)18)5-15(9)6-1-2-6/h3-6H,1-2H2,(H,17,18) |
InChI-Schlüssel |
KGDXPVCMVZRFJK-UHFFFAOYSA-N |
SMILES |
C1CC1N2C=C(C(=O)C3=CN=C(C=C32)Cl)C(=O)O |
Kanonische SMILES |
C1CC1N2C=C(C(=O)C3=CN=C(C=C32)Cl)C(=O)O |
Synonyme |
1,6-NAPHTHYRIDINE-3-CARBOXYLIC ACID, 7-CHLORO-1-CYCLOPROPYL-1,4-DIHYDRO-4-OXO- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




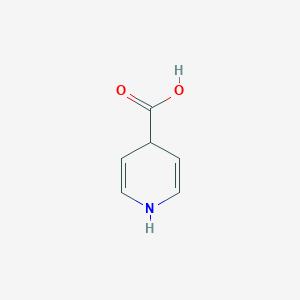
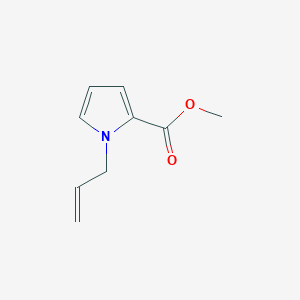
![6-Methyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B69279.png)
![[1-(Benzenesulfonyl)indol-5-yl]methanol](/img/structure/B69280.png)
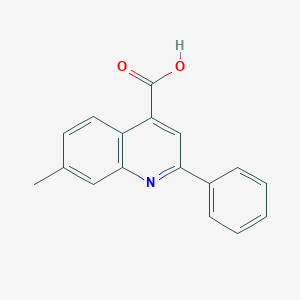
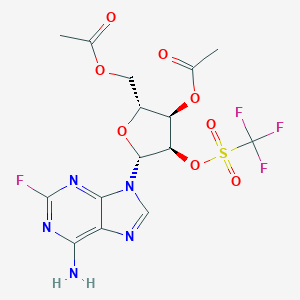
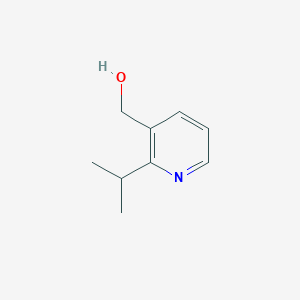
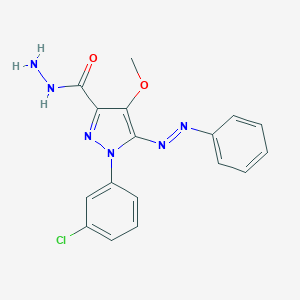
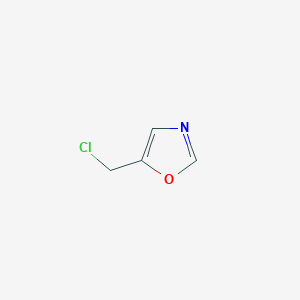
![2-acetamido-N-[(2S,3S,4R,5S)-5-[(2-acetamidobenzoyl)amino]-3,4-dihydroxy-1,6-diphenylhexan-2-yl]benzamide](/img/structure/B69291.png)
